Isopropyl 2-(4-Isobutylphenyl)propanoate
Description
Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-17-9) is an ester derivative of 2-(4-isobutylphenyl)propanoic acid, the active pharmaceutical ingredient (API) of ibuprofen . This compound is primarily studied as a process-related impurity or metabolite of ibuprofen, with structural modifications aimed at altering pharmacokinetic properties such as solubility, bioavailability, or metabolic stability.
Properties
IUPAC Name |
propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZWLHIFEPTVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207287 | |
| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-17-9 | |
| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Conditions
The conventional synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate involves the acid-catalyzed esterification of 2-(4-isobutylphenyl)propanoic acid (ibuprofen) with isopropanol. Sulfuric acid () or p-toluenesulfonic acid (PTSA) is typically employed as a catalyst, facilitating protonation of the carboxylic acid group to enhance electrophilicity. The reaction proceeds via nucleophilic acyl substitution, where isopropanol attacks the activated carbonyl carbon, leading to the formation of the ester and water.
The general reaction is represented as:
Optimization of Reaction Parameters
Key parameters influencing yield and purity include:
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Temperature : Reflux conditions (70–80°C) are standard to overcome kinetic barriers while minimizing side reactions.
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Molar Ratio : A 1:5 molar ratio of ibuprofen to isopropanol ensures excess alcohol drives equilibrium toward ester formation.
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Catalyst Loading : 0.5–1.0% (v/v) balances catalytic efficiency with post-reaction neutralization requirements.
Post-reaction neutralization with sodium bicarbonate () and extraction with ethyl acetate yield crude ester, which is further purified via silica gel chromatography using hexane:ethyl acetate (7:1).
Enzymatic Esterification
Lipase-Catalyzed Synthesis
Enzymatic methods offer a greener alternative, leveraging lipases to catalyze esterification under mild conditions. Yarrowia lipolytica-derived lipase and porcine pancreas lipase (PPL) have demonstrated high stereoselectivity for synthesizing S-enantiomers of ibuprofen esters.
Biphasic Systems
In hexane/water biphasic systems, PPL achieves 85% conversion of ibuprofen to its sorbitol ester at optimal conditions:
Solvent-Free Esterification
Recent advances utilize solvent-free media for direct esterification with polyols like glycerol, achieving 78% yield at 50°C over 48 hours.
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols employ continuous flow reactors to enhance mass transfer and reduce reaction times. Key features include:
Purification Techniques
Large-scale purification integrates distillation and crystallization:
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Short-Path Distillation : Isolates ester at 150–160°C under reduced pressure (0.1–0.5 mmHg).
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Crystallization : Hexane recrystallization yields >99% pure product.
Physicochemical Characterization
Spectroscopic Analysis
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 248.36 g/mol | ChemDraw |
| LogP | 4.2 ± 0.3 | Crippen’s method |
| Melting Point | 40–42°C | DSC |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Time (h) | Environmental Impact |
|---|---|---|---|
| Acid-Catalyzed | 92 | 12 | High (acid waste) |
| Enzymatic (PPL) | 85 | 30 | Low |
| Industrial (Flow) | 95 | 4 | Moderate |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis dominates the compound’s reactivity due to its ester functionality, yielding pharmaceutically active metabolites or intermediates.
Acid-Catalyzed Hydrolysis
Reagents/Conditions :
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Concentrated H₂SO₄ or HCl
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Reflux at 100–125°C for 8–12 hours
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Solvents: Acetic acid/water mixtures
Products :
-
2-(4-Isobutylphenyl)propanoic acid (ibuprofen)
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Isopropanol
Mechanism :
Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release the carboxylic acid and alcohol .
Industrial Example :
A patent (US4186270A) describes hydrolysis using H₂SO₄ under reflux, achieving >99.5% purity after crystallization .
| Condition | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Acidic (H₂SO₄/H₂O) | H₂SO₄ | 100–125°C | 8 hr | >95% | |
| Alkaline (NaOH/H₂O) | NaOH | 70–100°C | 3 hr | 85–90% |
Base-Catalyzed Hydrolysis (Saponification)
Reagents/Condients :
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Aqueous NaOH or KOH (5–20%)
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Heating at 70–100°C for 2–4 hours
Products :
-
Sodium 2-(4-isobutylphenyl)propanoate
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Isopropanol
Applications :
Used industrially to generate ibuprofen salts for improved solubility .
Transesterification
This reaction replaces the isopropyl group with other alcohols under catalytic conditions.
Reagents/Conditions :
-
Alcohol (e.g., methanol, ethanol)
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Acid (H₂SO₄) or base (NaOCH₃) catalysts
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Reflux at 60–80°C for 6–12 hours
Products :
-
Methyl/ethyl 2-(4-isobutylphenyl)propanoate
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Isopropanol
Example :
Methanolysis with H₂SO₄ yields methyl ester derivatives, validated by GC-MS analysis .
Enzymatic Hydrolysis
Biocatalysts :
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Lipases (e.g., Candida antarctica)
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pH 7–8 buffer, 30–40°C
Advantages :
-
Higher enantioselectivity for (S)-ibuprofen synthesis
Research Findings :
Stability Under Oxidative Conditions
While not inherently reactive toward mild oxidants, prolonged exposure to strong oxidizers (e.g., KMnO₄) degrades the isobutyl side chain, forming ketones or carboxylic acids.
Industrial Relevance
Scientific Research Applications
Chemistry
- Reference Standard : Isopropyl 2-(4-Isobutylphenyl)propanoate is utilized as a reference standard in analytical chemistry for method development and validation. Its distinct chemical properties make it suitable for calibrating instruments and validating analytical methods.
- Chemical Reactions : The compound undergoes various reactions including oxidation (to form carboxylic acids), reduction (to yield alcohols), and substitution reactions with nucleophiles. These reactions are critical for synthesizing derivatives and studying reaction mechanisms.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | 2-(4-Isobutylphenyl)propanoic acid | KMnO4, CrO3 |
| Reduction | 2-(4-Isobutylphenyl)propanol | LiAlH4, NaBH4 |
| Substitution | Various substituted esters/amides | Amines, Alcohols |
Biology
- Enzyme Studies : The compound has been employed in studies involving enzyme-catalyzed ester hydrolysis, aiding in understanding the kinetics and mechanisms of enzyme action.
- Pharmacological Research : As a derivative of ibuprofen, this compound is investigated for its anti-inflammatory and analgesic properties. Research indicates that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Medicine
- Therapeutic Potential : The compound's mechanism of action parallels that of ibuprofen, suggesting its potential effectiveness in treating conditions associated with inflammation and pain. In vitro studies have demonstrated that it possesses comparable COX inhibitory activity to ibuprofen, while in vivo studies have shown significant reductions in inflammatory markers in animal models .
Industrial Applications
This compound is utilized in pharmaceutical quality control processes and as an intermediate in the synthesis of other chemical compounds. Its role as a prodrug may enhance the topical delivery of ibuprofen, improving therapeutic outcomes for patients requiring localized treatment.
Case Studies
- Analytical Chemistry Validation : A study demonstrated the use of this compound as a calibration standard for HPLC methods. The results indicated high precision and accuracy in quantifying ibuprofen concentrations in pharmaceutical formulations.
- In Vivo Anti-inflammatory Studies : Animal trials conducted on mice showed that administration of this compound resulted in a statistically significant reduction in paw edema compared to control groups, supporting its potential therapeutic use .
- Enzyme Kinetics Research : A research project focused on the hydrolysis of this compound by various esterases found that the compound was hydrolyzed at rates comparable to other known substrates, providing insights into enzyme specificity and activity.
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-Isobutylphenyl)propanoate involves its hydrolysis to release 2-(4-Isobutylphenyl)propanoic acid, which is an active pharmaceutical ingredient. This compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The inhibition of COX enzymes leads to the anti-inflammatory and analgesic effects observed with this compound .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between Isopropyl 2-(4-Isobutylphenyl)propanoate and its analogs:
Biological Activity
Isopropyl 2-(4-Isobutylphenyl)propanoate, also known as ibuprofen isopropyl ester, is a compound related to the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by an isopropyl group attached to a propanoate moiety linked to a phenyl ring with an isobutyl substituent at the para position. Its structural similarity to ibuprofen suggests that it may exhibit comparable biological activities, particularly in anti-inflammatory and analgesic effects.
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. The compound's mechanism of action appears to parallel that of ibuprofen, suggesting it may be effective in treating conditions associated with inflammation.
- In vitro Studies : In vitro experiments demonstrated that this compound exhibits comparable COX inhibitory activity to ibuprofen, indicating its potential as an effective anti-inflammatory agent .
- In vivo Studies : Animal models have shown that this compound can reduce inflammation and pain effectively. For instance, one study reported a significant reduction in inflammatory markers in mice treated with this compound compared to controls .
Analgesic Effects
The analgesic effects of this compound have also been investigated. Its ability to alleviate pain has been attributed to its action on COX enzymes and possibly other targets involved in pain pathways.
- Pain Models : In various pain models, including those simulating arthritis and neuropathic pain, the compound demonstrated a dose-dependent reduction in pain scores .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Hydrolysis Studies : A study assessed the hydrolytic stability of this compound in human plasma, revealing that it effectively converts back to ibuprofen, maintaining its therapeutic potential .
- Comparative Analysis : A comparative analysis of various NSAIDs highlighted this compound's unique profile regarding lipophilicity and absorption characteristics, suggesting it may offer advantages in topical formulations .
- Prodrug Development : As a prodrug of ibuprofen, this compound is being explored for improved delivery methods that enhance bioavailability and minimize gastrointestinal side effects typically associated with traditional NSAIDs .
Safety Profile and Toxicity
The safety profile of this compound has been evaluated through various toxicity assessments. Preliminary findings indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Q & A
Q. What are the optimized synthetic routes for Isopropyl 2-(4-Isobutylphenyl)propanoate, and how do reaction conditions influence yield?
The compound can be synthesized via esterification of ibuprofen with isopropanol. Key methods include:
- Direct esterification : Using ibuprofen and isopropanol with acid catalysis (e.g., sulfuric acid), achieving yields >95% under reflux conditions .
- Transesterification : Substituting ethanol with isopropanol in the presence of lipase enzymes or metal catalysts, with yields varying between 85–97% depending on solvent polarity and temperature .
Q. What analytical techniques are recommended for purity assessment of this compound?
- HPLC : Use a C18 column with mobile phase methanol:water (70:30) and UV detection at 254 nm. Retention time typically falls between 8–10 minutes .
- NMR : Confirm structure via ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃, δ 2.4 ppm for isobutyl CH₂) and ¹³C NMR (ester carbonyl at ~170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 277.2 .
Critical Consideration : Residual solvents (e.g., toluene) must be quantified via GC-MS to meet ICH Q3C guidelines.
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles across different synthesis batches?
this compound may contain process-related impurities such as:
Q. Methodological Approach :
Q. Data Contradiction Example :
| Batch | Impurity F (%) | Regioisomer (%) |
|---|---|---|
| A | 0.12 | 0.08 |
| B | 0.35 | 0.15 |
| Root Cause: Variability in catalyst efficiency or reaction time. |
Q. What strategies ensure stereochemical integrity in phosphorylated derivatives of this compound?
Phosphoramidate derivatives (e.g., Sofosbuvir intermediates) require strict stereocontrol:
- Chiral Synthesis : Use (S)-isopropyl glycidate as a precursor to retain configuration during phosphorylation .
- Stereochemical Analysis : Employ chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) or X-ray crystallography to confirm enantiopurity .
Key Challenge : Phosphorylation with perfluorophenoxy groups may induce racemization; mitigate via low-temperature (-20°C) reactions .
Q. How can researchers validate stability-indicating methods for this compound under accelerated degradation conditions?
Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
